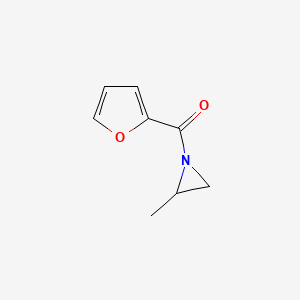
(Furan-2-yl)(2-methylaziridin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Furan-2-yl)(2-methylaziridin-1-yl)methanone is a compound that features a furan ring and an aziridine ring connected via a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)(2-methylaziridin-1-yl)methanone typically involves the reaction of furan derivatives with aziridine derivatives under specific conditions. One common method includes the use of multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simple starting materials . For instance, a catalyst-free, one-pot synthesis approach can be employed, involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Furan-2-yl)(2-methylaziridin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The aziridine ring can be reduced to form amine derivatives.
Substitution: Both the furan and aziridine rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the aziridine ring can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
(Furan-2-yl)(2-methylaziridin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a protein tyrosine kinase inhibitor, which could have implications in cancer treatment.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are explored to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (Furan-2-yl)(2-methylaziridin-1-yl)methanone involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation . This makes it a potential candidate for the development of anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-yl(phenyl)methanone: Similar in structure but with a phenyl group instead of an aziridine ring.
Furan-2-yl-piperazin-1-yl-methanone: Contains a piperazine ring instead of an aziridine ring.
Uniqueness
(Furan-2-yl)(2-methylaziridin-1-yl)methanone is unique due to the presence of both a furan ring and an aziridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other compounds, making it a subject of interest for further research and development.
Eigenschaften
CAS-Nummer |
919198-14-4 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
furan-2-yl-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C8H9NO2/c1-6-5-9(6)8(10)7-3-2-4-11-7/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
RELWUNLCEYYAMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1C(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


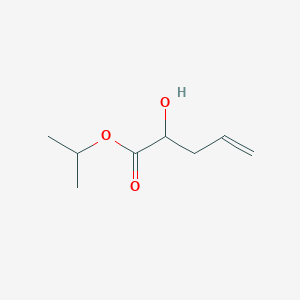
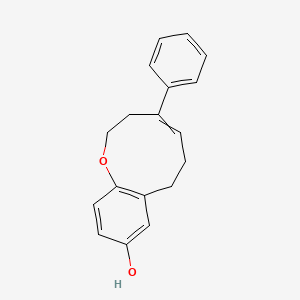
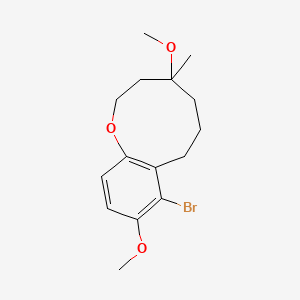
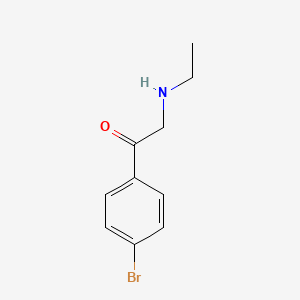
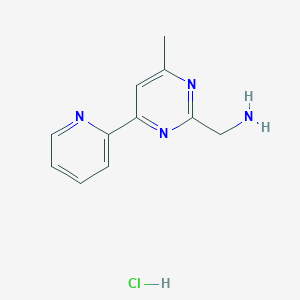
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
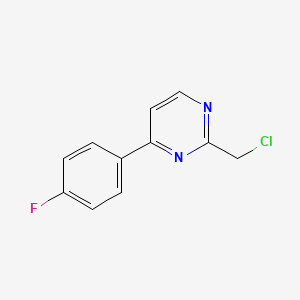
![4-[[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12635705.png)

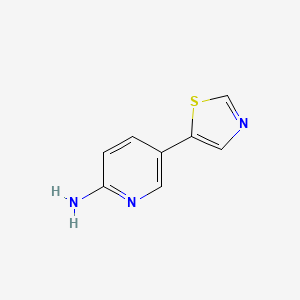
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)
![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)
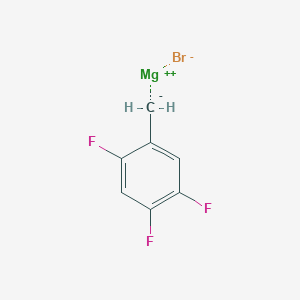
![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
